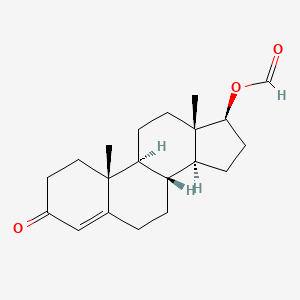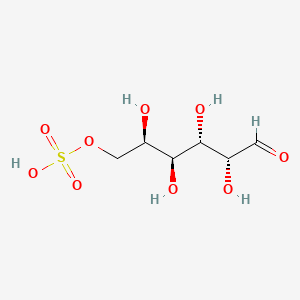
Estasol
Overview
Description
Estasol is a mixture of refined dimethyl esters of adipic acid, glutaric acid, and succinic acid. It is characterized by its low vapor pressure and is known for being a strong polar solvent. This compound is used as an alternative to chlorinated solvents, aromatics, and ketones in various applications, including cleaning and functional fluids. It is biodegradable, low in toxicity, and provides high solvency for a broad range of resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estasol is synthesized through the esterification of adipic acid, glutaric acid, and succinic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where the acids and methanol are fed into a reactor. The reaction mixture is then distilled to separate the desired esters from the unreacted starting materials and by-products. The final product is a mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate, with a total diester content of at least 99% .
Chemical Reactions Analysis
Types of Reactions: Estasol undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into its corresponding acids and methanol.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohols (e.g., ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.
Oxidation: Oxidizing agents (e.g., potassium permanganate), heat.
Major Products Formed:
Hydrolysis: Adipic acid, glutaric acid, succinic acid, methanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Oxidized products of the esters, which may include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Estasol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in various chemical reactions and processes due to its high solvency and low toxicity.
Biology: Utilized in the preparation of biological samples and as a solvent for extracting biological compounds.
Medicine: Employed in pharmaceutical formulations as a solvent for active ingredients.
Industry: Widely used in cleaning products, paint strippers, wood coatings, textile lubricants, and polyurethane clean-up. .
Mechanism of Action
Estasol exerts its effects primarily through its solvency properties. As a strong polar solvent, it can dissolve a wide range of substances, including resins, oils, greases, waxes, and tars. The molecular targets of this compound include various organic compounds that it can solubilize, facilitating their removal or reaction in different applications. The pathways involved in its action are primarily physical interactions between the solvent and the solute molecules .
Comparison with Similar Compounds
Estasol is unique due to its composition of dimethyl esters of adipic acid, glutaric acid, and succinic acid. Similar compounds include:
Isophorone: A solvent with similar solvency properties but higher toxicity.
Diacetone alcohol: Another solvent with similar applications but different chemical properties.
2-Ethoxyethyl acetate (ethyl glycol acetate): A solvent with comparable solvency but higher volatility and toxicity.
This compound stands out due to its low toxicity, biodegradability, and high solvency, making it a safer and more environmentally friendly alternative to these solvents .
Properties
IUPAC Name |
dimethyl butanedioate;dimethyl hexanedioate;dimethyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.C7H12O4.C6H10O4/c1-11-7(9)5-3-4-6-8(10)12-2;1-10-6(8)4-3-5-7(9)11-2;1-9-5(7)3-4-6(8)10-2/h3-6H2,1-2H3;3-5H2,1-2H3;3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMFNZIUDRQRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC.COC(=O)CCCC(=O)OC.COC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95481-62-2 | |
| Record name | Hexanedioic acid, 1,6-dimethyl ester, mixt. with 1,4-dimethyl butanedioate and 1,5-dimethyl pentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95481-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estasol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095481622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, dimethyl ester, mixt. with dimethyl butanedioate and dimethyl pentanedioate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, dimethyl ester, mixt. with dimethyl butanedioate and dimethyl pentanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
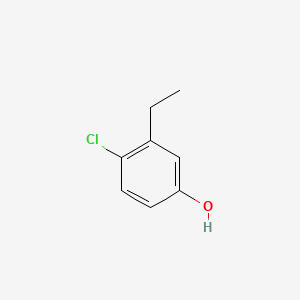
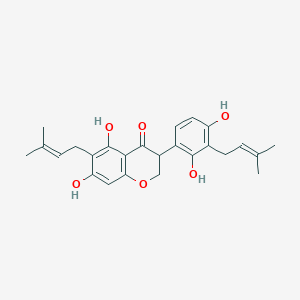


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)



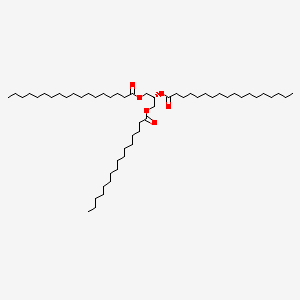

![16-Butan-2-yl-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B1220504.png)
